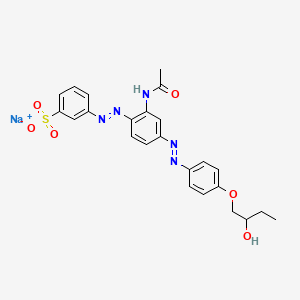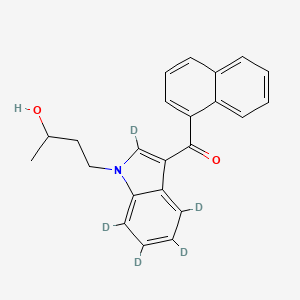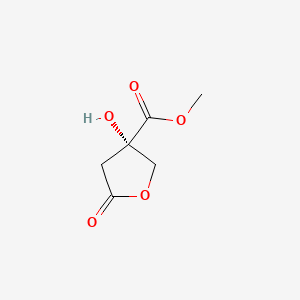
Dechloro Haloperidol Decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Dechloro Haloperidol Decanoate is a typical antipsychotic . It works by blocking the action of dopamine, a chemical messenger in the brain that affects thoughts and mood . It is used in the treatment of schizophrenia . It is administered by injection into muscle .
Synthesis Analysis
Haloperidol decanoate is a depot preparation of haloperidol, a commonly used butyrophenone derivative with antipsychotic activity . It has no intrinsic activity: its pharmacodynamic actions are those of haloperidol .
Molecular Structure Analysis
The IUPAC name for Haloperidol Decanoate is [4- (4-chlorophenyl)-1- [4- (4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate . The molecular formula is C31H41ClFNO3 .
Chemical Reactions Analysis
Haloperidol decanoate is slowly released into the circulation where it is hydrolysed releasing active haloperidol . Peak plasma concentrations occur within 3-9 days, then decrease slowly .
Physical And Chemical Properties Analysis
Haloperidol decanoate is almost insoluble in water (0.01 mg/mL), but is soluble in most organic solvents . It is injected in a sesame oil vehicle into muscle .
Safety And Hazards
Haloperidol decanoate can cause severe adverse effects. It should not be administered to patients with cardiac disorders, dementia (e.g. Alzheimer’s disease), Parkinson’s disease and history of neuroleptic malignant syndrome . It may cause drowsiness, extrapyramidal syndrome, early or tardive dyskinesia, constipation, dry mouth, sexual dysfunction, QT-prolongation, ventricular arrhythmia, orthostatic hypotension . It is also associated with an increased risk of death in elderly patients with dementia-related psychosis .
Eigenschaften
IUPAC Name |
[1-[4-(4-fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl] decanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42FNO3/c1-2-3-4-5-6-7-11-16-30(35)36-31(27-13-9-8-10-14-27)21-24-33(25-22-31)23-12-15-29(34)26-17-19-28(32)20-18-26/h8-10,13-14,17-20H,2-7,11-12,15-16,21-25H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIPJWCZWAWKET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dechloro Haloperidol Decanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2H-Furo[2,3-E]indole](/img/structure/B584287.png)
